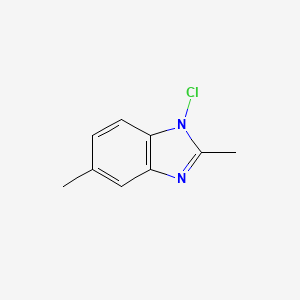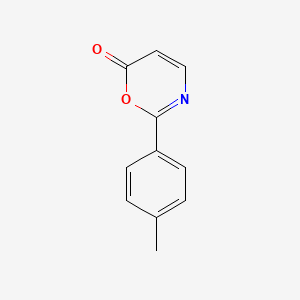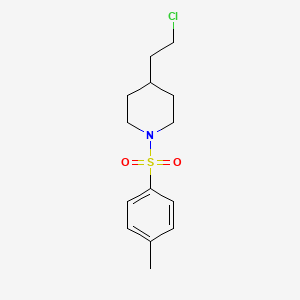
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, a tert-butyl group, and an isocyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate typically involves multiple steps, starting with the preparation of the oxirane ring. One common method is the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The tert-butyl group can be introduced through alkylation reactions, while the isocyano group is often added via a nucleophilic substitution reaction using an appropriate isocyanide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can target the isocyano group, converting it to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the isocyano group or the oxirane ring, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction of the isocyano group can produce primary amines.
Aplicaciones Científicas De Investigación
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophiles. The isocyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-tert-butyl-2-oxirane-2-carboxylate: Lacks the isocyano group, resulting in different reactivity and applications.
Methyl 3-isocyanooxirane-2-carboxylate: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Methyl 3-tert-butyl-2-isocyanooxirane-2-acetate: Similar structure but with an acetate group instead of a carboxylate group, leading to different chemical properties.
Uniqueness
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the oxirane ring and the isocyano group allows for a wide range of chemical transformations and interactions with biological molecules.
Propiedades
| 90179-09-2 | |
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-8(2,3)6-9(10-4,13-6)7(11)12-5/h6H,1-3,5H3 |
Clave InChI |
ZCAGFDTXUXJAPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C(O1)(C(=O)OC)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









